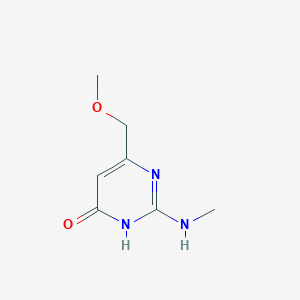

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

4-(methoxymethyl)-2-(methylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H11N3O2/c1-8-7-9-5(4-12-2)3-6(11)10-7/h3H,4H2,1-2H3,(H2,8,9,10,11) |

InChI Key |

MKCQZNLLGIMQRM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=CC(=O)N1)COC |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Synthesis

The foundational approach for synthesizing dihydropyrimidin-4-ones, including derivatives like 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one , is the Biginelli multicomponent cyclocondensation reaction. This reaction involves:

- An aldehyde (or its derivatives)

- A β-ketoester or 1,3-dicarbonyl compound

- Urea or thiourea

- The classical Biginelli reaction proceeds under acid catalysis, forming the dihydropyrimidinone core efficiently.

- Modifications include the use of different aldehydes and 1,3-dicarbonyl compounds to introduce specific substituents at the 4-position, such as methoxymethyl groups.

Application to Target Compound:

- For This compound , the synthesis can involve:

- Using O-methylisourea hemisulfate as the methylamino source.

- Incorporating methoxymethyl aldehyde or a suitable precursor to introduce the methoxymethyl group at the 4-position.

- Employing a β-ketoester or equivalent to form the dihydropyrimidinone ring.

Sequential Oxidation and Functional Group Transformations

Based on recent literature, particularly the work by Zhang et al. (2022), oxidation steps are employed to modify the dihydropyrimidine core:

- Kornblum oxidation is used to generate aldehyde intermediates from benzyl halides, which then participate in cyclocondensation reactions under microwave irradiation, leading to dihydropyrimidinones with various substituents.

- For methoxymethyl groups, formaldehyde derivatives or methylating reagents can be used to introduce the methoxymethyl moiety at the 4-position post-cyclization.

Benzyl halide → Kornblum oxidation → Benzaldehyde → Biginelli reaction → Dihydropyrimidinone with methoxymethyl substituent

Use of Methylamino and Methoxymethyl Precursors

The synthesis of the methylamino group at the 2-position can be achieved via:

- Nucleophilic substitution reactions with methylamine derivatives.

- Using methylamino-substituted urea or isourea derivatives in the cyclocondensation step.

The methoxymethyl group at the 4-position can be introduced by:

- Using formaldehyde dimethyl acetal or methoxymethyl chloride in the presence of a base.

- Alternatively, methylation of hydroxymethyl intermediates under controlled conditions.

Advanced Methodologies and Catalytic Strategies

Recent advances include:

- Microwave-assisted synthesis : Accelerates reaction times and improves yields, especially in the formation of dihydropyrimidines with sensitive substituents.

- Catalyst-free conditions : As demonstrated in the synthesis of dihydropyrimidinones from benzyl halides, microwave irradiation in DMSO can facilitate the formation of desired derivatives without catalysts, reducing impurities and side reactions.

Data Table: Summary of Synthesis Routes

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, urea | Acid catalyst | Reflux or microwave | Versatile, broad substrate scope | Limited ketone applicability |

| Sequential Oxidation | Benzyl halide | Kornblum oxidation | Microwave, DMSO | One-pot, high yields | Requires specific intermediates |

| Formaldehyde Derivatives | Formaldehyde, methylamine | Base, methylating agents | Room temperature to reflux | Direct introduction of methoxymethyl | Possible over-methylation |

| Catalytic Microwave | Benzyl halide, urea, aldehyde | Microwave irradiation | 80°C, catalyst-free | Fast, high yield | Equipment-dependent |

Final Remarks

The synthesis of this compound requires a strategic combination of multicomponent reactions, oxidation, and functional group transformations, optimized under modern microwave-assisted conditions. The methodologies discussed are supported by recent literature, emphasizing versatility, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is with a molecular weight of 170.18 g/mol. The compound features a pyrimidine ring substituted with a methoxymethyl group and a methylamino group, which enhance its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent.

- Antiviral Activity : Preliminary research indicates effectiveness against specific viral strains, warranting further investigation into its mechanism of action.

- Enzyme Inhibition : The compound may interact with enzymes involved in disease processes, potentially leading to novel therapeutic strategies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Dihydropyrimidinone Core : Utilizing dihydropyrimidinone precursors through condensation reactions.

- Introduction of Functional Groups : Employing methods such as alkylation to introduce the methoxymethyl and methylamino groups.

- Optimization via Green Chemistry : Recent advancements have led to eco-friendly synthetic methods that utilize one-pot multi-component reactions, reducing waste and improving yields.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Antiviral Research : In vitro studies indicated that this compound could inhibit viral replication in specific cell lines infected with influenza virus, suggesting its potential as an antiviral agent.

- Enzyme Interaction Studies : Research involving enzyme assays showed that the compound could inhibit certain proteases involved in disease pathways, indicating its potential role in drug development targeting these enzymes.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The methoxymethyl and methylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Solubility: The methoxymethyl group in the target compound provides moderate hydrophilicity, whereas the 4-aminophenyl group in significantly enhances water solubility due to its aromatic amine. In contrast, the (4-chlorophenyl)methylamino substituent in increases lipophilicity, favoring membrane permeability.

Synthetic Accessibility: The target compound likely follows the Biginelli reaction pathway, similar to analogs in , using catalysts like FeCl3 or ionic liquids. However, steric hindrance from the methoxymethyl group may require optimized conditions for higher yields compared to simpler derivatives (e.g., 6-methyl or 6-amino analogs).

Biological Relevance: The methylamino group in the target compound distinguishes it from the aminophenyl and chlorophenyl derivatives. In contrast, the hydrochloride salt in is tailored for improved bioavailability in neurological applications.

Thermodynamic Stability: Dihydropyrimidinones with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit higher thermal stability due to reduced electron density on the ring. The methoxymethyl group, being electron-donating, may render the target compound more reactive in nucleophilic environments.

Biological Activity

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the dihydropyrimidinone class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. Its unique structure, featuring both methoxymethyl and methylamino groups, enhances its solubility and reactivity, which may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival.

Antiviral Effects

In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interactions with viral proteins, although detailed mechanisms remain to be elucidated.

Enzyme Interaction

Interaction studies have demonstrated that this compound can bind effectively to specific proteins and enzymes. This binding alters enzyme activity or receptor function, which is crucial for understanding its therapeutic potential. The presence of the methylamino group enhances these interactions, possibly through hydrogen bonding with biological macromolecules.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key differences:

| Compound Name | Key Differences |

|---|---|

| 2-(Aminomethyl)pyrimidin-4-one | Lacks the methoxymethyl group; may have different solubility. |

| 6-(Methoxymethyl)-3,4-dihydropyrimidin-4-one | Lacks the aminomethyl group; potentially different bioactivity. |

| 2-(Aminomethyl)-3,4-dihydropyrimidin-4-one | Lacks both methoxymethyl and additional functional groups; affects reactivity. |

The unique combination of substituents in this compound enhances its solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on various derivatives of dihydropyrimidinones showed that those with methylamino substitutions had significantly improved antimicrobial efficacy compared to their counterparts without such groups. The study highlighted the importance of structural modifications in enhancing biological activity.

- Antiviral Mechanism Exploration : Research exploring the antiviral properties of related compounds indicated that modifications at the 2 and 6 positions of the pyrimidine ring could lead to enhanced binding affinity for viral proteins. This suggests a potential pathway for developing antiviral agents based on the structure of this compound .

- Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors demonstrated that compounds similar to this compound could effectively inhibit myeloperoxidase (MPO), a key enzyme involved in inflammatory responses. This finding supports the potential use of this compound in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one, and what factors influence yield optimization?

Answer: The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions using aldehydes, β-keto esters, and urea/thiourea derivatives under acidic catalysis (e.g., ZnCl₂ in toluene/heptane mixtures) .

- Cyclization steps to form the dihydropyrimidinone core. Key intermediates include methoxymethyl-substituted precursors, which require precise temperature control (reflux conditions) and solvent selection (e.g., toluene for solubility) .

- Purification methods such as recrystallization from ethanol/water mixtures to isolate the final product .

Yield optimization factors : Catalyst loading (e.g., 2 mmol ZnCl₂ per 10 mmol substrate), reaction time (monitored via TLC), and stoichiometric ratios of starting materials .

Q. How does the substitution pattern (methoxymethyl at C6 and methylamino at C2) influence the compound’s physicochemical properties and reactivity?

Answer:

- Methoxymethyl group (C6) : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to its ether oxygen, while the methyl group increases lipophilicity. This balance aids in cellular permeability .

- Methylamino group (C2) : Acts as a hydrogen bond donor/acceptor, influencing interactions with biological targets (e.g., enzyme active sites). Its basicity (pKa ~9–10) may affect protonation states under physiological conditions .

- Reactivity : The methylamino group can undergo alkylation or acylation to generate derivatives, while the methoxymethyl group is susceptible to acid-catalyzed hydrolysis, requiring pH-controlled environments during synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H NMR :

- Methoxymethyl protons: δ 3.2–3.4 ppm (singlet for OCH₃) and δ 4.1–4.3 ppm (multiplet for CH₂O).

- Methylamino protons: δ 2.5–2.7 ppm (singlet for NCH₃) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of dihydropyrimidinone) and ~3300 cm⁻¹ (N-H stretch of methylamino) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 183 [M+H]⁺, with fragmentation patterns indicating loss of methoxymethyl (-59 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC₅₀ values. Use validated protocols (e.g., NIH/NCATS guidelines) .

- Purity verification : HPLC purity ≥95% (using C18 columns, acetonitrile/water gradients) ensures activity is not confounded by impurities .

- Control experiments : Compare with structurally analogous compounds (e.g., 6-ethyl or 6-difluoromethyl derivatives) to isolate substituent-specific effects .

Q. What in silico approaches are suitable for predicting target interactions and optimizing lead derivatives?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR). Key residues (e.g., Asp27, Leu28) may form hydrogen bonds with the methylamino group .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-donating groups (methoxymethyl) enhance binding affinity to hydrophobic pockets .

- ADMET prediction : Tools like SwissADME assess metabolic stability; methoxymethyl groups may reduce CYP450-mediated oxidation compared to unsubstituted analogs .

Q. What experimental strategies elucidate the mechanism of action when enzyme inhibition assays show non-linear kinetics?

Answer:

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Non-linear plots suggest allosteric binding or multiple binding sites .

- Mutagenesis studies : Modify suspected target residues (e.g., catalytic Serine in kinases) to test binding dependency .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm stoichiometry and affinity .

Q. How can derivatives be designed to enhance metabolic stability without compromising activity?

Answer:

- Fluorine substitution : Replace methoxymethyl with difluoromethyl (CF₂H) to reduce oxidative metabolism while maintaining lipophilicity .

- Prodrug strategies : Convert methylamino to a tert-butoxycarbonyl (Boc)-protected amine, which is cleaved in vivo by esterases .

- Cyclization : Introduce fused rings (e.g., pyrido-pyrimidine) to rigidity the structure and reduce cytochrome P450 access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.